4-(2-Methyl-5-nitroanilino)-4-oxobutanoic acid
Overview
Description
The compound “4-(2-Methyl-5-nitroanilino)-4-oxobutanoic acid” is a derivative of 2-Methyl-5-nitroaniline . The 2-Methyl-5-nitroaniline is a solid compound with a molecular formula of C7H8N2O2 and a molecular weight of 152.15 .
Synthesis Analysis
The synthesis of nitro compounds like 2-Methyl-5-nitroaniline can be achieved by the direct oxidation of primary amines . Another method involves the displacement reactions with nitrite ions . A specific preparation method for 2-methyl-5-nitroaniline involves the addition of o-Toluidine to concentrated sulfuric acid, followed by a dropwise addition of an acid mixture .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitroaniline consists of a benzene ring with a methyl group and a nitro group attached to it . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds can undergo a variety of chemical reactions. For instance, the methyl group of methylbenzene directs nitration preferentially to the 4 position, and subsequent oxidation with chromic acid yields 4-nitrobenzoic acid . Nitro compounds can also react with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-nitroaniline include a molecular weight of 152.15, and it is a solid at 20 degrees Celsius . It has a melting point of 130.0 to 133.0 °C .Safety and Hazards
2-Methyl-5-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Nitro compounds are an important class of organic molecules with broad applications in organic synthesis, medicinal chemistry, and materials science . Efforts towards the development of oxidative procedures for the synthesis of nitro derivatives have spanned over the past decades, leading to a wide variety of protocols for the selective oxidative conversion of amines to nitro derivatives . Future research may focus on developing more efficient and environmentally friendly synthesis methods.
Properties
IUPAC Name |
4-(2-methyl-5-nitroanilino)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7-2-3-8(13(17)18)6-9(7)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSZXRAMYNBQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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